molecular formula C16H13FN2O3 B3119605 ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate CAS No. 252058-84-7

ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B3119605
CAS No.: 252058-84-7
M. Wt: 300.28 g/mol
InChI Key: OSTZKRBADSOPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate is a chemical compound with the molecular formula C16H13FN2O3 . It is a complex organic compound that contains a carboxylate ester and a nitrile .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a carboxylate ester and a nitrile group, along with a fluorophenyl group .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate and similar compounds have been synthesized and characterized in various studies. For instance, Kumar and Mashelker (2006) detailed the synthesis of novel derivatives of this compound, highlighting their potential antihypertensive activity (Kumar & Mashelker, 2006). Additionally, Riyadh, Al-Matar, and Elnagdi (2008) reported the synthesis of related β-oxoalkanonitriles, exploring their reactivity and potential applications (Riyadh, Al-Matar, & Elnagdi, 2008).

Biological Activity

  • Riadi et al. (2021) described the preparation of a derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, noting its potent cytotoxic activity against various human cancer cell lines and its potential as an anti-cancer agent (Riadi et al., 2021). This highlights the compound's relevance in cancer research and therapy.

Potential in Material Science

  • Chen, Sheng-yin, and Shao-hua (2013) synthesized 4-hydroxy-2-pyridone using a derivative of this compound, indicating its utility in creating new materials with specific chemical properties (Chen, Sheng-yin, & Shao-hua, 2013).

Applications in Drug Synthesis

  • Yavari, Nasiri, and Djahaniani (2005) explored the synthesis of fluorinated dialkyl pyrrole derivatives using this compound, demonstrating its importance in the development of new pharmaceuticals (Yavari, Nasiri, & Djahaniani, 2005).

Exploration in Organic Chemistry

  • Dawadi and Lugtenburg (2011) reported the reaction of ethyl 2-chloroacetoacetate and its derivatives with cyanoacetamide, highlighting the versatility of this compound in organic synthesis (Dawadi & Lugtenburg, 2011).

Properties

IUPAC Name

ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-2-22-15(20)10-19-14(8-5-12(9-18)16(19)21)11-3-6-13(17)7-4-11/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZKRBADSOPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.